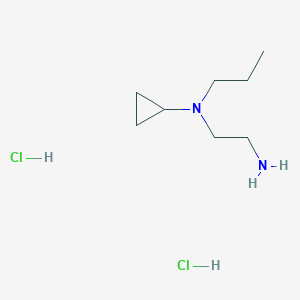

2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Overview

Description

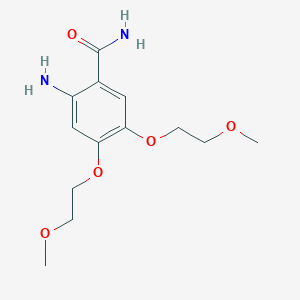

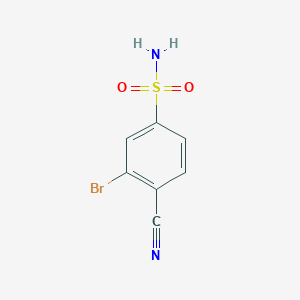

“2-Amino-4,5-bis(2-methoxyethoxy)benzamide” is a chemical compound with the molecular formula C13H20N2O5 . It is categorized under amines, aromatics, drug analogues, heterocycles, enzyme inhibitors, pharmaceutical standards, intermediates, and fine chemicals . It is also known as Erlotinib Impurity 14 .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The residue from the initial reaction is purified by column chromatography eluted with a hexane-acetone system to give 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester . This is followed by a catalytic hydrogenation reaction . The reaction liquid flowing out from the outlet of the cooling module is collected for post-treatment . The organic solvent is recovered by distillation under reduced pressure, and the residue is added with acetone to stir the solvent . After several more steps, the final product is obtained .Molecular Structure Analysis

The molecular structure of this compound is composed of a benzene ring with two 2-methoxyethoxy groups and an amino group attached to it . This unique molecular structure enables it to exhibit remarkable stability and reactivity .Chemical Reactions Analysis

This compound is an impurity of Erlotinib, a EGFR-targeted drug in the treatment of non-small cell lung cancer . Erlotinib is a small tyrosine kinase inhibitor that shows a substantial effect on tumor growth inhibition and animal survival .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 284.31 g/mol . It has a complex structure with 20 heavy atoms . The compound has a topological polar surface area of 103 Ų .Scientific Research Applications

Synthesis and Computational Analysis

Regioselective Synthesis and Theoretical Calculations Bis(enaminone) linked to benzofuran units via a piperazine spacer was prepared and used as a key intermediate in a study. The researchers synthesized a diverse series of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine) derivatives, demonstrating the potential of computational tools in predicting the regioselectivity of reaction protocols. This could suggest applications of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in creating complex molecular structures through regioselective synthesis methods (Sanad et al., 2021).

Antioxidant Activity

Amino-Substituted Benzamide Derivatives as Antioxidants A study prepared a range of N-arylbenzamides, including this compound derivatives, to evaluate their antioxidant capacity. The researchers combined experimental assays with computational analysis to identify the most promising antioxidative potentials. This highlights the compound's potential in the design of potent antioxidants (Perin et al., 2018).

Synthesis and Pharmacological Activity

Novel Synthesis and Biological Activity Another study explored the synthesis and antimicrobial activity of this compound derivatives, revealing their potential in creating compounds with significant antimicrobial properties (Badne et al., 2011).

Electrochemical Oxidation and Antioxidant Activity

Electrochemical Oxidation of Synthetic Amino-Substituted Benzamides Amino-substituted benzamide derivatives, including those similar to this compound, were investigated for their capacity as antioxidants through electrochemical oxidation studies. This research underscores the relevance of understanding electrochemical mechanisms in evaluating the antioxidant activity of such compounds (Jovanović et al., 2020).

Catalytic Applications

Rhodium-Catalyzed Asymmetric Hydrogenation Research involving 2,3-bis(tert-butylmethylphosphino)quinoxaline and other ligands suggests potential applications of this compound in catalytic processes like asymmetric hydrogenation, crucial for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4,5-Bis(2-Methoxyethoxy)anthranilamide, also known as Erlotinib impurity 19, is the Smoothened (SMO) receptor . This receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Mode of Action

4,5-Bis(2-Methoxyethoxy)anthranilamide interacts with the SMO receptor by mimicking the binding conformation of LY2940680 to SMO . This interaction is facilitated by the formation of a pseudo-ring structure resulting from the intra-molecular hydrogen bond between the oxygen atom of the carbonyl group and the hydrogen atom of the amino group in the anthranilamide structure .

Biochemical Pathways

The compound affects the Hedgehog signaling pathway . Upon binding to the SMO receptor, it inhibits the pathway, leading to the repression of SUFU, which in turn results in the release and nuclear translocation of the GLI proteins .

Result of Action

The inhibition of the Hedgehog signaling pathway by 4,5-Bis(2-Methoxyethoxy)anthranilamide can lead to a decrease in cell proliferation and viability, promotion of apoptosis, and inhibition of angiogenesis and cell migration . These effects can be particularly beneficial in the treatment of various types of cancer.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Amino-4,5-bis(2-methoxyethoxy)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with tyrosine kinase enzymes, where it acts as an inhibitor. This interaction is crucial because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. By inhibiting these enzymes, this compound can modulate these processes, making it a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tyrosine kinase enzymes, this compound can alter the signaling pathways that control cell growth and proliferation. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinase enzymes, inhibiting their activity. This binding prevents the phosphorylation of target proteins, which is a critical step in many signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained inhibition of tyrosine kinase activity, leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to various organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of various biomolecules. For instance, it can affect the metabolic flux of glucose and other carbohydrates by modulating the activity of enzymes involved in glycolysis and gluconeogenesis. Additionally, this compound can influence the levels of various metabolites, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also affect its efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, its localization to the cytoplasm can influence its interactions with enzymes and other biomolecules involved in cellular metabolism .

Properties

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRGRVHDBXSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

amine hydrochloride](/img/structure/B1382976.png)

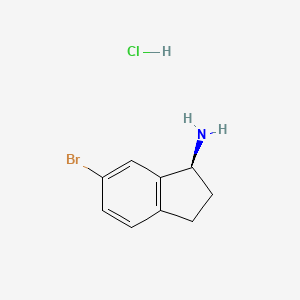

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)